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molecular formula C22H26ClN3O3 B8510321 3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 38955-19-0

3-chloro-N'-octanoyl-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Cat. No. B8510321
M. Wt: 415.9 g/mol
InChI Key: QFHXETGRUGVKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989719

Procedure details

To a solution of 0.5 part of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carboxylic acid hydrazide and 19.6 parts of acetonitrile is added 0.298 part of sodium bicarbonate followed by 0.562 part of octanoyl chloride. The solution is stirred for 48 hours at room temperature, after which time the solvent is removed under reduced pressure and the resulting oil crystallized by trituration with cyclohexane. Recrystallization from cyclohexane yields 1-octanoyl-2-(8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carbonyl) hydrazine, melting at about 127°-129° and represented by the following structural formula ##SPC2##
Name
8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]2[O:6][C:7]3[CH:18]=[CH:17][CH:16]=[CH:15][C:8]=3[CH2:9][N:10]([C:11]([NH:13][NH2:14])=[O:12])[C:4]=2[CH:3]=1.C(=O)(O)[O-].[Na+].[C:26](Cl)(=[O:34])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>C(#N)C>[C:26]([NH:14][NH:13][C:11]([N:10]1[CH2:9][C:8]2[CH:15]=[CH:16][CH:17]=[CH:18][C:7]=2[O:6][C:5]2[CH:19]=[CH:20][C:2]([Cl:1])=[CH:3][C:4]1=2)=[O:12])(=[O:34])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33] |f:1.2|

Inputs

Step One
Name
8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine-10-carboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(OC3=C(CN2C(=O)NN)C=CC=C3)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil crystallized by trituration with cyclohexane
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)NNC(=O)N1C2=C(OC3=C(C1)C=CC=C3)C=CC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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